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Ranatuerin-1C

Cat. No.: B1576055
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Description

Overview of Host Defense Peptides from Amphibian Skin Secretions

Amphibian skin is a remarkable organ, serving not only for respiration and osmoregulation but also as a crucial first line of defense against a multitude of environmental pathogens. nih.gov This defense is mediated in large part by a complex cocktail of biologically active substances secreted from granular glands in the skin. nih.govmdpi.com Among these are a diverse array of host defense peptides (HDPs), often referred to as antimicrobial peptides (AMPs). nih.govmdpi.com These peptides are a vital component of the innate immune system of amphibians, providing a rapid and potent defense against invading microorganisms such as bacteria, fungi, and viruses. nih.govoup.com When an amphibian is stressed or injured, these peptides are released in high concentrations onto the skin surface. nih.govmdpi.com

Biological Significance of Amphibian Skin Peptidomes

The collection of peptides, or peptidome, found in the skin secretions of a single amphibian species can be incredibly diverse, with each species producing a unique arsenal (B13267) of these defensive molecules. researchgate.net This diversity is a product of evolutionary pressures, as amphibians have adapted to a wide range of habitats and the specific pathogens they encounter. researchgate.net The biological significance of these peptidomes extends beyond simple antimicrobial action. They play a crucial role in maintaining the integrity and functionality of the skin, a vital interface between the animal and its environment. nih.govresearchgate.net The study of these peptidomes has revealed a vast and largely untapped resource of novel bioactive compounds with potential therapeutic applications for human health. researchgate.net

Classification and Families of Amphibian Antimicrobial Peptides

Amphibian antimicrobial peptides are a heterogeneous group of molecules, but they generally share some common features. They are typically cationic, meaning they have a net positive charge, and are amphipathic, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govimrpress.com This amphipathic nature is crucial for their mechanism of action, which often involves the disruption of microbial cell membranes. nih.govnih.gov

These peptides are classified into various families based on their primary amino acid sequences and conserved structural motifs. nih.govresearchgate.net Some of the major families include the brevinins, esculentins, temporins, and ranatuerins. researchgate.netmdpi.com Many of these peptides, particularly those from the Ranidae family of frogs, feature a conserved "Rana-box," a cyclic domain at the C-terminus formed by a disulfide bond between two cysteine residues. nih.govmdpi.com

Ranatuerin-1C belongs to the ranatuerin family of antimicrobial peptides. The ranatuerin family is further subdivided into ranatuerin-1 (B1576056) and ranatuerin-2 (B1576050) subfamilies. google.com A key structural feature of the ranatuerin-1 family, including this compound, is the presence of a C-terminal cystine-bridged cyclic heptapeptide (B1575542), meaning a ring of seven amino acids. google.com This distinguishes them from the ranatuerin-2 family, which possesses a cyclic hexapeptide (a six-amino-acid ring). google.com The ranatuerin family is one of several peptide families that share the characteristic "Rana-box" motif. nih.gov

Historical Perspectives on the Discovery of this compound

The discovery of this compound is part of the broader exploration of antimicrobial peptides from North American frogs of the genus Rana (now often classified under Lithobates). google.com In a study investigating the skin secretions of several closely related frog species, this compound was isolated from the green frog, Rana clamitans (now Lithobates clamitans). nih.govgoogle.comgoogle.com This research identified a variety of peptides belonging to known families, including the ranatuerins. google.com The peptides were named using an initial to denote their species of origin, with "C" representing clamitans. google.com From the skin of Rana clamitans, researchers isolated several peptides, including this compound, in significant quantities. google.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

SMLSVLKNLGKVGLGLVACKINKQC

Origin of Product

United States

Discovery, Isolation, and Characterization of Ranatuerin 1c

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method used to separate and purify peptides from crude skin secretions. nih.govbioscientifica.commdpi.com In this technique, the crude extract is partially purified, often using a cartridge, before being injected into an HPLC system. nih.govcarlosdavidson.org The separation is typically performed on a C18 column, where peptides are eluted with a gradient of an organic solvent like acetonitrile (B52724) in water, with trifluoroacetic acid added to the mobile phase. mdpi.comcarlosdavidson.org Fractions are collected and monitored for absorbance at specific wavelengths to detect the peptides. carlosdavidson.org Further purification steps on different types of columns may be necessary to achieve homogeneity. nih.gov

Ranatuerin-1C from Rana clamitans (Green Frog)

Mass Spectrometry-Based Peptidomic Analysis

Mass spectrometry is a crucial tool for the structural characterization of isolated peptides. nih.govbioscientifica.com This technique provides precise molecular mass information, which helps in identifying known peptides and characterizing new ones. bioscientifica.comnih.gov Electrospray ionization mass spectrometry is commonly used for this purpose. bioscientifica.comnih.gov Peptidomic analysis combines liquid chromatography with tandem mass spectrometry (LC-MS/MS) to identify a wide range of peptides in a sample. capes.gov.brcapes.gov.br This powerful approach allows for the comprehensive analysis of the peptide composition of frog skin secretions. capes.gov.brmbru.ac.ae

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Initial Structural Elucidation of this compound

Following its isolation, the primary structure of this compound was determined through amino acid sequencing. It was identified as a 25-residue peptide. nih.govnih.gov The specific sequence of amino acids was elucidated, providing the foundation for understanding its structure and function. nih.govnih.govnih.govnih.gov

A key characteristic identified during the initial structural work is the presence of a C-terminal cyclic domain. nih.govgoogle.com This feature is common to the ranatuerin-1 (B1576056) family of peptides. google.com The ring is formed by an intramolecular disulfide bond between two cysteine (Cys) residues located at positions 19 and 25 of the peptide chain, creating a heptapeptide (B1575542) loop. nih.govgoogle.comnih.gov

Early conformational predictions and circular dichroism studies provided further insight into its secondary structure. These analyses suggested that this compound is not a simple linear chain but possesses distinct structural domains. The predicted conformation includes an N-terminal alpha-helix (from residues 1-8), a beta-sheet region (residues 11-16), and a beta-turn (residues 20-25), which incorporates the cyclic structure. nih.gov Circular dichroism measurements in a membrane-mimicking solvent (50% trifluoroethanol) confirmed that the peptide has significant alpha-helical character. nih.gov

Table 1: Primary Structure of this compound

The table below details the 25-amino acid sequence of this compound.

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1SerineS
2MethionineM
3LeucineL
4SerineS
5ValineV
6LeucineL
7Lysine (B10760008)K
8AsparagineN
9LeucineL
10Glycine (B1666218)G
11LysineK
12ValineV
13GlycineG
14LeucineL
15GlycineG
16LeucineL
17ValineV
18Alanine (B10760859)A
19CysteineC
20LysineK
21IsoleucineI
22AsparagineN
23LysineK
24GlutamineQ
25CysteineC

Data sourced from multiple references. nih.govnih.govnih.gov

Molecular Architecture and Conformational Analysis of Ranatuerin 1c

Primary Structure Determination

The foundational element of any protein or peptide's function lies in its primary structure—the linear sequence of its amino acid constituents.

PropertyValue
Number of Amino Acids25
Amino Acid SequenceSMLSVLKNLGKVGLGLVACKINKQC nih.gov

Sequence Homology within the Ranatuerin Family and Related Peptides

The Ranatuerin family of peptides, to which Ranatuerin-1C belongs, exhibits a well-conserved primary structure, with variations typically limited to individual amino acid substitutions. researchgate.net This family, along with others like ranalexin (B141904) and temporin, was first identified in the North American bullfrog, Rana catesbeiana. nih.govresearchgate.net Peptides belonging to the ranatuerin-1 (B1576056) family are characterized by a distinctive C-terminal motif: Cys-Lys-X-Asn-Lys-Gln-Cys, where 'X' can be a variable amino acid. researchgate.net This conserved region, often forming a cyclic structure due to a disulfide bond, is a hallmark of this peptide group. google.comnih.gov

The distribution and specific sequences of these peptides, including this compound, are considered valuable tools in the classification and identification of Ranid frogs. nih.gov For instance, while Ranatuerin-1 peptides have been identified in closely related North American bullfrog species, they differ from other peptide families like the brevinins and esculentins found in Asian and European Ranid frogs. nih.govresearchgate.net

Secondary Structure Prediction and Experimental Verification

The linear sequence of amino acids in this compound folds into a specific three-dimensional shape, its secondary structure, which is critical for its biological activity. This structure is comprised of distinct domains.

Alpha-Helical Domains in this compound

Predictions of this compound's secondary structure indicate the presence of an alpha-helical domain, encompassing residues 1-8. google.comgoogle.comnih.gov This helical conformation is a common feature among many antimicrobial peptides, often playing a role in their interaction with microbial membranes. mdpi.comresearchgate.net Experimental studies have shown that modifications aimed at increasing the alpha-helical character, particularly in the C-terminal region, can enhance the peptide's potency against certain bacteria. google.comgoogle.com

Structural DomainPredicted Residue Range
Alpha-Helix1-8 google.comgoogle.comnih.gov
Beta-Sheet11-16 google.comgoogle.comnih.gov
Beta-Turn20-25 google.comgoogle.comnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique used to experimentally verify the secondary structure of peptides and proteins in various environments. biorxiv.orgunivr.itsubr.eduresearchgate.net For Ranatuerin-1, CD studies have confirmed the presence of significant alpha-helical character, particularly in a 50% trifluoroethanol solution, which mimics a membrane-like environment. nih.gov This experimental evidence aligns with the predicted alpha-helical domain and highlights the peptide's ability to adopt this conformation, which is often essential for its function. mdpi.com CD spectroscopy allows for the observation of conformational changes under different conditions, providing valuable insights into how the peptide might interact with its biological targets. biorxiv.orgunivr.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

The three-dimensional structure of many antimicrobial peptides, including those in the ranatuerin family, has been successfully determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This powerful technique allows for the characterization of peptide structures in solution, providing a more dynamic and physiologically relevant picture compared to solid-state methods. For many amphibian antimicrobial peptides, NMR studies have revealed that while they may lack a defined secondary structure in aqueous solutions, they adopt distinct amphipathic α-helical structures in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or detergent micelles. nih.govresearchgate.netmdpi.com

While specific high-resolution NMR structural data for this compound is not extensively detailed in the provided search results, the general findings for the ranatuerin family and other "Rana box" containing peptides offer significant insights. For instance, the conformational analysis of Ranatuerin-2CSa, a related peptide, in a TFE-water mixture revealed a helix-turn-helix conformation. nih.gov Similarly, other amphibian antimicrobial peptides like palustrin-Ca and maximin 1 have been shown by NMR to adopt α-helical structures in such membrane-mimetic environments. nih.govresearchgate.net It is therefore highly probable that this compound also adopts a defined, likely α-helical, conformation upon interacting with bacterial membranes, a crucial step in its antimicrobial action. nih.gov

Technique Environment General Observation for Ranatuerin-like Peptides
NMR SpectroscopyAqueous SolutionGenerally unstructured. nih.govmdpi.com
NMR SpectroscopyMembrane-Mimetic (e.g., TFE/water)Formation of α-helical structures. nih.govresearchgate.netmdpi.com

Tertiary Structural Features

A defining feature of this compound and many other peptides isolated from ranid frogs is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Rana-box". nih.govgoogle.comimrpress.com This motif is formed by an intramolecular disulfide bond between two cysteine residues, creating a constrained ring structure. nih.govmdpi.com The Rana-box is a conserved feature across several families of frog antimicrobial peptides, including the brevinins, esculentins, and ranalexins. google.comsemanticscholar.org

This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. nih.govimrpress.com This positive charge is conferred by the presence of basic amino acid residues, particularly lysine (B10760008) (Lys). google.comnih.gov The amino acid sequence of this compound is SMLSVLKNLGKVGLGLVACKINKQC. nih.gov The cationic residues are strategically positioned along the peptide chain.

The positive charge of these residues is fundamental to the initial interaction of this compound with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govmdpi.comimrpress.com This electrostatic attraction is the first step in the peptide's mechanism of action, concentrating it at the microbial surface. nih.gov Furthermore, the distribution of these cationic residues, in conjunction with hydrophobic residues, contributes to the formation of an amphipathic structure, where one face of the peptide is positively charged and the other is nonpolar. mdpi.comimrpress.com This amphipathicity is crucial for the subsequent insertion into and disruption of the cell membrane. nih.govgoogle.com Studies on ranatuerin-1 have shown that substituting certain neutral amino acids with lysine can increase the peptide's cationicity and antimicrobial potency. nih.gov

Significance of the C-terminal Cystine-Bridged Cyclic Heptapeptide (Rana-box) in this compound

Dynamics of this compound in Membrane-Mimetic Environments

The biological activity of this compound is intrinsically linked to its dynamic behavior in the presence of biological membranes. While it may exist in a relatively unstructured state in an aqueous environment, it undergoes a significant conformational change upon encountering a membrane-mimetic environment. nih.govmdpi.com This transition is a hallmark of many α-helical antimicrobial peptides. nih.gov

Biosynthesis and Genetic Basis of Ranatuerin 1c Production

Gene Cloning and Nucleotide Sequencing of Ranatuerin Precursors

The journey to understanding Ranatuerin-1C biosynthesis begins with the isolation and characterization of the gene that codes for its precursor protein. unl.edu This process, known as gene cloning, allows scientists to locate the specific gene of interest from the organism's entire DNA and make multiple copies for detailed study. unl.eduneb.com

Researchers utilize techniques like reverse transcription-polymerase chain reaction (RT-PCR) and 3'-RACE (Rapid Amplification of cDNA Ends) to clone the cDNAs encoding the precursors of ranatuerin peptides. mdpi.commdpi.comnih.gov This involves extracting messenger RNA (mRNA) from the frog's skin secretions, which contains the genetic blueprint for the proteins produced in the granular glands. int-res.comnih.gov This mRNA is then used to create a complementary DNA (cDNA) library, a collection of cloned DNA fragments that represent the genes being expressed in the tissue. unl.edumdpi.com

Once a full-length cDNA clone encoding a ranatuerin precursor is obtained, its nucleotide sequence is determined. nih.govnih.gov This sequence reveals the open reading frame (ORF), which is the portion of the DNA that codes for the amino acid sequence of the protein. nih.govnih.gov

Analysis of the nucleotide and deduced amino acid sequences of ranatuerin precursors has unveiled a conserved structural organization. mdpi.com The precursor protein typically consists of three distinct regions:

A signal peptide: Located at the N-terminus, this sequence of approximately 22 amino acids directs the newly synthesized protein to the secretory pathway. mdpi.comnih.gov

An acidic spacer region: This intervening sequence is rich in acidic amino acid residues. mdpi.commdpi.com

A mature peptide region: Found at the C-terminus, this is the sequence that will become the active this compound peptide. mdpi.com

A classic dibasic cleavage site, typically Lysine-Arginine (-KR-), is often found just before the mature peptide sequence, signaling where processing enzymes will cut the precursor. mdpi.comnih.gov

Table 1: Structural Characteristics of Ranatuerin Precursors

Precursor RegionTypical Length (Amino Acids)Key Features
Signal Peptide~22Directs protein for secretion
Acidic SpacerVariableRich in acidic residues
Mature PeptideVariableBecomes the active antimicrobial peptide
Cleavage Site2Typically -KR-

This table provides a generalized overview based on findings from various ranatuerin precursors.

Post-Translational Modification Pathways Affecting this compound

After the ranatuerin precursor protein is synthesized by the ribosomes, it undergoes several chemical changes known as post-translational modifications (PTMs) to become the mature and biologically active this compound. wikipedia.orgmicrobenotes.com These modifications are crucial for the proper folding, stability, and function of the peptide. microbenotes.com

Key PTMs involved in the maturation of this compound and other ranatuerin peptides include:

Proteolytic Cleavage: The precursor protein is cleaved by enzymes called propeptide convertases at specific sites to release the mature peptide from the signal peptide and the acidic spacer region. nih.govwikipedia.org The presence of a -KR- cleavage site is a common indicator for this processing step. mdpi.comnih.gov

Disulfide Bond Formation: Ranatuerin peptides, including this compound, often contain a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govnih.gov This bond is critical for the peptide's three-dimensional structure and, in many cases, its biological activity. nih.govgoogle.com

C-terminal Amidation: In many amphibian AMPs, the C-terminus is amidated. mdpi.com This modification, where a C-terminal glycine (B1666218) residue often serves as the amide donor, can protect the peptide from degradation by carboxypeptidases and can be important for its biological activity. mdpi.comwikipedia.org

Table 2: Common Post-Translational Modifications in Ranatuerin Peptides

ModificationDescriptionFunctional Significance
Proteolytic CleavageRemoval of the signal peptide and acidic spacer region.Releases the mature, active peptide.
Disulfide Bond FormationCreation of a covalent bond between two cysteine residues.Stabilizes the peptide's 3D structure and is often crucial for activity.
C-terminal AmidationAddition of an amide group to the C-terminus.Increases stability and can enhance biological activity.

Regulation of this compound Expression in Amphibian Granular Glands

The expression of ranatuerin-encoding genes is tightly regulated and primarily occurs in the granular glands of the amphibian skin. nih.govbiologists.com These glands synthesize and store the peptides, releasing them in response to stress, injury, or pathogenic threats as part of the innate immune defense mechanism. nih.govgoogle.com

The expression of AMPs like ranatuerins can be influenced by various factors:

Developmental Stage: The expression of AMP genes can change throughout an amphibian's life cycle. For instance, studies on other frog species have shown that the expression of AMPs like brevinins increases significantly during the later stages of tadpole metamorphosis. biologists.comresearchgate.net

Environmental Stress: Exposure to environmental stressors can modulate AMP gene expression. For example, conditions like freezing, anoxia, and dehydration have been shown to affect the expression of brevinin-1SY in Rana sylvatica. biologists.com

Pathogen Exposure: The presence of pathogens can trigger an increased expression of AMP genes as a direct immune response. For example, infection with the Rana grylio virus has been shown to coincide with increased expression of genes encoding ranatuerin and other peptides in Rana dybowskii. researchgate.net

While specific regulatory mechanisms for this compound are not extensively detailed in the provided search results, the general principles of AMP regulation in amphibians provide a framework for understanding how its production is controlled.

Comparative Genomics and Transcriptomics of Ranatuerin-Encoding Genes

Comparative studies of the genes and transcripts (the set of all RNA molecules in a cell) of ranatuerin peptides across different frog species provide valuable insights into their evolution and functional diversity.

Genomics: By comparing the gene structures of different ranatuerin family members, scientists have observed considerable diversity in size and exon number. researchgate.net Some ranatuerin genes contain multiple exons and can undergo alternative splicing, a process that allows a single gene to code for multiple proteins. researchgate.net This contributes to the diversity of AMPs an individual frog can produce. researchgate.net For example, the ranatuerin-1 (B1576056) gene in the bullfrog (Rana [Lithobates] catesbeiana) has two exons and is alternatively spliced. researchgate.net

Transcriptomics: Transcriptomic analyses, which involve sequencing all the RNA in a tissue, have revealed that ranatuerin-encoding transcripts are expressed in various tissues, including the skin, liver, and olfactory epithelium of tadpoles. researchgate.netdntb.gov.ua These studies also show that the amino acid sequences of ranatuerin-2 (B1576050) precursors are highly conserved within a species, while other AMP families, like temporins, show more diversity. mdpi.com This suggests that ranatuerin-2 peptides may have a more conserved and essential function.

Comparing the amino acid sequences of ranatuerin precursors from different frog species reveals both conserved regions, particularly in the signal peptide, and variable regions in the mature peptide sequence. mdpi.com This pattern of conservation and variation is a hallmark of the evolution of AMPs, where positive selection likely drives the diversification of the mature peptide region to effectively combat a wide range of evolving pathogens. oregonstate.edu

Mechanistic Insights into Ranatuerin 1c Biological Actions

Interaction with Biological Membranes

The initial step in the action of Ranatuerin-1C involves its attraction to and binding with the cell membrane. imrpress.com Like many other antimicrobial peptides (AMPs), this compound possesses a net positive charge and a significant proportion of hydrophobic amino acid residues. imrpress.com These features are critical for its interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and lipopolysaccharides. imrpress.combiorxiv.org This electrostatic attraction facilitates the accumulation of the peptide on the membrane surface, setting the stage for subsequent disruptive events. imrpress.com

Mechanisms of Membrane Permeabilization and Disruption

Once concentrated at the membrane surface, this compound can induce permeabilization and disruption through several proposed mechanisms. uc.pt These models, while distinct, are not necessarily mutually exclusive and may depend on factors such as peptide concentration and lipid composition of the target membrane. researchgate.net The primary models describing the action of AMPs like this compound are the barrel-stave, carpet, and toroidal pore models. researchgate.netresearchgate.netnih.gov

In the barrel-stave model, after an initial binding to the membrane surface, the peptide monomers insert themselves into the lipid bilayer. researchgate.netresearchgate.net These monomers then aggregate to form a transmembrane channel or pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the interior of the channel, creating a water-filled pore. researchgate.netfrontiersin.org This structure disrupts the membrane's integrity and allows for the leakage of ions and other cellular contents, ultimately leading to cell death. researchgate.net

The carpet model proposes a more detergent-like mechanism. researchgate.netresearchgate.net In this model, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid headgroups. uc.ptresearchgate.net Once a critical threshold concentration is reached, this peptide layer destabilizes the membrane, leading to its disintegration into micelle-like structures. uc.ptresearchgate.net This process causes a general loss of membrane integrity rather than the formation of discrete pores. uc.pt

The toroidal pore model is a hybrid of the barrel-stave and carpet models. researchgate.netresearchgate.net Similar to the carpet model, the peptides first accumulate on the membrane surface. plos.org However, instead of causing complete membrane dissolution, the peptides, along with the lipid headgroups, bend inward to form a continuous pore where both the peptides and the lipid molecules line the channel. researchgate.netresearchgate.netrice.edu This creates a "wormhole" structure that allows for the passage of water and solutes across the membrane, disrupting the cell's osmotic balance. researchgate.netrice.edu

Carpet Model

Role of Electrostatic Interactions with Anionic Phospholipids

The initial and crucial step in the interaction of this compound with bacterial membranes is mediated by electrostatic forces. imrpress.comuc.pt Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. mdpi.comfrontiersin.org The cationic nature of this compound, due to the presence of positively charged amino acid residues like lysine (B10760008), results in a strong electrostatic attraction to these anionic components. google.commdpi.com This interaction is fundamental for the peptide to accumulate at the target membrane surface, a prerequisite for all subsequent membrane-disrupting actions. imrpress.comuc.ptuenf.br Studies have shown that increasing the cationic charge of ranatuerin peptides can enhance their antimicrobial potency by strengthening this initial binding to negatively charged bacterial membranes. mdpi.comnih.gov

Intracellular Targets and Cellular Processes of this compound

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) by this compound and Analogs

Antimicrobial peptides (AMPs) can exert their biological effects through various mechanisms, including the disruption of essential intracellular processes. One such mechanism is the inhibition of macromolecular synthesis, encompassing the production of DNA, RNA, and proteins. researchgate.net While membrane disruption is a widely recognized mode of action for many AMPs, interference with cellular synthesis pathways represents another critical strategy for neutralizing pathogenic microbes. researchgate.netnih.gov

Research on certain cationic bactericidal peptides has shown that at sublethal or near-lethal concentrations, their primary effect can be the inhibition of macromolecular synthesis rather than outright membrane damage. nih.gov Studies on pleurocidin-derived peptides, for example, revealed that both lethal and sublethal concentrations affected the synthesis of DNA, RNA, and proteins within minutes of exposure. nih.gov This suggests that even without causing immediate and catastrophic membrane lysis, these peptides can effectively halt bacterial growth by shutting down vital production lines. nih.gov The ability of peptides to translocate across the cell membrane without causing significant permeabilization is key to this intracellular mode of action. nih.gov

While this mechanism is established for the broader class of cationic peptides, specific studies detailing the inhibitory effects of this compound on the synthesis of DNA, RNA, and protein are not extensively detailed in the available literature. However, given its classification within this group of peptides, it is plausible that it shares this functional capability. Further investigation is required to specifically quantify the impact of this compound and its analogs on these essential cellular processes.

Modulation of Ion Gradients Across Cell Membranes

A fundamental mechanism of action for many cationic antimicrobial peptides, including those in the ranatuerin family, involves the disruption of the electrochemical gradients across bacterial cell membranes. google.com The initial interaction is typically electrostatic; the positively charged residues of the peptide are attracted to the negatively charged components of bacterial membranes, such as phospholipids. nih.govuenf.br

This attraction leads to an accumulation of peptide molecules on the membrane surface. uenf.br Once a threshold concentration is reached, the peptides can insert themselves into the lipid bilayer, leading to a loss of membrane integrity. uenf.br This process can occur through several proposed mechanisms:

Barrel-Stave Model: Peptide molecules aggregate and insert themselves into the membrane, forming a pore-like structure similar to the staves of a barrel. uenf.brbiorxiv.org

Toroidal Pore Model: The peptides induce the lipid monolayer to bend inward, creating a continuous pore where both the peptide molecules and the lipid head groups line the channel. researchgate.netbiorxiv.org

Carpet Model: The peptides accumulate on the membrane surface in a "carpet-like" manner, disrupting the bilayer's curvature and eventually causing its disintegration without forming discrete pores. biorxiv.org

Regardless of the specific model, the outcome is the permeabilization of the membrane, which leads to a dissipation of the vital ion gradients. This uncontrolled movement of ions disrupts the proton motive force, terminates ATP production, and allows the leakage of essential cellular contents, ultimately leading to cell death. uenf.br The presence of cationic residues, such as lysine, within the peptide structure is believed to be crucial for this ability to form ion channels and destroy ionic gradients. google.com

Influence on Biofilm Formation and Eradication

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which offers protection against antimicrobial agents and host immune responses. nih.govosti.gov The ability to inhibit the formation of these biofilms or eradicate them once established is a critical attribute for a modern antimicrobial agent.

Studies on peptides from the ranatuerin family have demonstrated significant anti-biofilm capabilities. Research on Ranatuerin-2Pb, a related peptide isolated from Rana pipiens, showed that it and its truncated analogs could both inhibit the formation of and eradicate existing biofilms of Staphylococcus aureus. mdpi.com This indicates that the peptide's action is not limited to planktonic (free-floating) bacteria but extends to the more resilient biofilm communities. Ranatuerin-2Pb and its analog, RPb, were also effective against biofilms of E. coli and C. albicans. mdpi.com

The table below summarizes the anti-biofilm activity of Ranatuerin-2Pb and its analogs against various microorganisms.

PeptideMicroorganismMinimum Biofilm Inhibitory Concentration (MBIC) (µM)Minimal Biofilm Eradication Concentration (MBEC) (µM)
Ranatuerin-2PbS. aureus1664
Ranatuerin-2PbE. coli64>128
Ranatuerin-2PbC. albicans128>128
RPa (analog)S. aureus32128
RPa (analog)E. coli64>128
RPb (analog)S. aureus1664
RPb (analog)E. coli64>128
RPb (analog)C. albicans128>128

Investigations into Insulin-Releasing Mechanisms of Ranatuerin Peptides

Peptide Effects on Pancreatic β-Cell Function in In Vitro Models

A growing body of research has identified a fascinating secondary function for many amphibian antimicrobial peptides: the ability to stimulate insulin (B600854) secretion from pancreatic β-cells. mdpi.comresearchgate.net Several peptides from the ranatuerin family, first identified for their antimicrobial properties, have been shown to be potent insulin secretagogues in laboratory settings. researchgate.netresearchgate.net

These effects are typically studied using clonal pancreatic β-cell lines, such as the rat BRIN-BD11 cell line, which is responsive to glucose and other signaling molecules that trigger insulin release. researchgate.net For instance, Ranatuerin-2CBd, isolated from the American bullfrog Lithobates catesbeianus, was identified as a particularly potent insulin-releasing peptide. It produced a significant stimulation of insulin release at a concentration of just 30 nM, with the maximum effect observed at 3 µM. researchgate.netresearchgate.net Other ranatuerin family members, including Ranatuerin-1CBa, have also demonstrated insulinotropic activity. researchgate.net

A crucial finding from these studies is that the insulin-releasing effect often occurs at concentrations that are not toxic to the pancreatic cells. researchgate.netresearchgate.net This is typically verified by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH); a lack of LDH release indicates that the integrity of the plasma membrane has been preserved. researchgate.netresearchgate.net

PeptideConcentrationEffect on Insulin Release (% of Basal Rate)Cytotoxicity (LDH Release)
Ranatuerin-2CBd30 nM119%Not significant
Ranatuerin-2CBd3 µM236%Not significant
Brevinin-1CBb3 µM285%Cytotoxic at this concentration
Data derived from studies on BRIN-BD11 cells. researchgate.netresearchgate.net

Involvement of G-protein Sensitive Pathways in Insulin Secretion

The precise molecular pathways through which ranatuerin peptides stimulate insulin release are complex and continue to be an area of active investigation. Evidence suggests that G-protein coupled receptors (GPCRs) play a significant role. mdpi.comresearchgate.net The proposed mechanism for the antidiabetic effect of many frog skin peptides involves the activation of both cyclic AMP (cAMP)-protein kinase A (PKA) and protein kinase C (PKC) dependent G-protein sensitive pathways. mdpi.comresearchgate.netmdpi.com

Activation of these signaling cascades within the pancreatic β-cell potentiates the process of insulin exocytosis. genome.jp For example, an increase in intracellular cAMP levels via the PKA pathway is a well-established mechanism for enhancing glucose-stimulated insulin secretion. genome.jp Similarly, the activation of PKC can stimulate the machinery responsible for the fusion of insulin-containing granules with the cell membrane, leading to insulin release. genome.jp

However, the mechanisms are not uniform across all amphibian peptides. Some peptides, such as RK-13, appear to stimulate insulin release via a PKA pathway that is independent of pertussis toxin-sensitive G-proteins. researchgate.netresearchgate.net Others, like GM-14 and IN-21, are thought to act through a cAMP-dependent, but G-protein-insensitive, pathway. researchgate.net This diversity in signaling mechanisms highlights the sophisticated and varied ways in which these natural peptides can modulate critical physiological processes like insulin secretion.

Structure Activity Relationship Sar of Ranatuerin 1c and Its Analogs

Impact of Amino Acid Substitutions on Ranatuerin-1C Activity

Deletion and Truncation Studies on this compound Domains

Studies involving the deletion and truncation of specific domains of this compound have been instrumental in elucidating the functional importance of its different regions. The predicted structure of Ranatuerin-1 (B1576056) comprises three main domains: an alpha-helical region at the N-terminus (residues 1-8), a central beta-sheet region (residues 11-16), and a C-terminal region featuring a beta-turn (residues 20-25) and a cyclic heptapeptide (B1575542). google.comnih.gov

Deletion of the N-terminal alpha-helical domain (residues 1-8) results in an inactive analog, highlighting its critical role in the peptide's antimicrobial function. google.comnih.gov Similarly, the removal of the C-terminal cyclic heptapeptide region (residues 19-25) also leads to a loss of activity. google.comnih.gov This demonstrates that the full sequence of the peptide is essential for its biological activity. google.com Truncated versions of Ranatuerin-1, such as fragments containing only residues 1-9 or 16-25, and various N-terminally deleted fragments, have been studied to understand the contribution of each segment. google.com

Point Mutations and Their Effects on Antimicrobial Potency

Specific amino acid substitutions at various positions within the this compound sequence have provided further insights into its structure-activity relationship.

A notable enhancement in antimicrobial potency has been observed with the substitution of asparagine (Asn) at position 8 with lysine (B10760008) (Lys). mdpi.com This [Lys-8] Ranatuerin-1 analog exhibits increased positive charge and a more pronounced alpha-helical character in the N-terminal domain. nih.govmdpi.com These changes are thought to facilitate stronger interactions with the negatively charged phospholipids (B1166683) present in bacterial cell membranes. mdpi.com The [Lys-8] modification leads to increased potency against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, with only a minor increase in hemolytic activity. nih.govmdpi.com In contrast, substitutions of other neutral amino acids at positions 4, 18, 22, and 24 with lysine had less significant effects on antimicrobial potency. nih.gov

The C-terminal region of this compound features a cyclic heptapeptide formed by a disulfide bridge between two cysteine residues. nih.gov Substitution of these cysteines (Cys19 and Cys25) with serine residues had only a minor effect on the peptide's potency, indicating that the disulfide bridge itself is not absolutely essential for its antimicrobial activity. google.com However, as mentioned earlier, complete deletion of this cyclic region renders the peptide inactive. google.com

Interestingly, substituting asparagine at position 22 (Asn22) in the beta-turn region with alanine (B10760859) (Ala) resulted in an increased predicted alpha-helical character and a significant eight-fold increase in potency against E. coli. google.com This suggests that enhancing the alpha-helicity in the C-terminal region can boost activity against Gram-negative bacteria. google.com

Conversely, substitutions within the central beta-sheet region have a detrimental effect. Replacing glycine (B1666218) residues at positions 10, 13, and 15 with either lysine or glutamic acid led to analogs with increased alpha-helical content but diminished or completely absent antimicrobial activity. google.comnih.gov This underscores the functional importance of the central beta-sheet structure. google.com

Table 1: Impact of Amino Acid Substitutions on Ranatuerin-1 Analogs

Modification Effect on Structure Effect on Antimicrobial Potency Reference(s)
Deletion of N-terminal domain (residues 1-8) Loss of alpha-helix Inactive google.comnih.gov
Deletion of C-terminal cyclic heptapeptide (residues 19-25) Loss of cyclic structure Inactive google.comnih.gov
[Asn-8] -> [Lys-8] Increased alpha-helicity and cationicity Increased potency against Gram-positive and Gram-negative bacteria and C. albicans nih.govmdpi.com
[Cys-19, Cys-25] -> [Ser-19, Ser-25] Removal of disulfide bridge Minor decrease in potency google.com
[Asn-22] -> [Ala-22] Increased alpha-helical character 8-fold increase in potency against E. coli google.com
[Gly-10, Gly-13, Gly-15] -> [Lys] or [Glu] Increased alpha-helical content, disruption of beta-sheet Decreased or absent activity google.comnih.gov
[Lys-7, Lys-11] -> [Arg] Increased positive charge Decreased potency google.com
[Lys-8] Ranatuerin-1 Modifications and Enhanced Potency

Correlation Between Secondary Structure and Biological Function

The biological activity of this compound is closely tied to its ability to adopt specific secondary structures, particularly upon interaction with bacterial membranes.

Role of Alpha-Helicity in Membrane Interaction

Like many antimicrobial peptides, this compound is thought to exert its effect by disrupting the cell membranes of microorganisms. imrpress.com While it may lack a stable secondary structure in aqueous solutions, it has a propensity to form an amphipathic alpha-helix in a membrane-like environment. nih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and insertion into the lipid bilayer of bacterial membranes. imrpress.com

The N-terminal region of this compound is predicted to form an alpha-helix, and circular dichroism studies have confirmed significant alpha-helical character in membrane-mimicking environments. google.comnih.gov The positive charge of the peptide, primarily due to lysine residues, facilitates the initial electrostatic attraction to the negatively charged bacterial membrane. mdpi.comimrpress.com Following this initial binding, the formation of the amphipathic alpha-helix allows the peptide to insert into the membrane, leading to permeabilization and cell death. imrpress.com The increased alpha-helicity and cationicity of the [Lys-8] analog likely enhance this process, contributing to its superior antimicrobial activity. nih.govmdpi.com Furthermore, increasing the alpha-helical content in the C-terminal region, as seen with the Asn22Ala substitution, also enhances potency, particularly against Gram-negative bacteria. google.comgoogle.com This underscores the critical role of alpha-helicity in the membrane-disrupting mechanism of this compound.

Importance of Beta-Lamellar Structure for Activity

The predicted secondary structure of ranatuerin-1 consists of three key domains: an α-helix (residues 1-8), a β-sheet (residues 11-16), and a β-turn (residues 20-25). nih.gov The β-lamellar, or β-sheet, structure is particularly critical for the antimicrobial efficacy of ranatuerin-1 and its analogs. nih.gov

The following table details the primary structure of this compound and highlights the amino acid positions within the predicted β-sheet domain that are critical for its activity.

PeptideSpeciesPrimary StructurePredicted Secondary StructureLength (amino acids)
This compound Rana clamitansSMLSVLKNLGKVGLG LVACKINKQCEe: 28.00%, Cc: 72.00%25

Table 1: Primary Structure and Predicted Secondary Structure of this compound. The amino acids in the predicted β-sheet region (residues 11-16) are shown in bold. Secondary structure prediction was performed using the GOR IV algorithm, where 'Ee' represents extended strand (β-sheet) and 'Cc' represents random coil. nih.gov

Influence of Cationicity and Hydrophobicity on Mechanistic Efficacy

The antimicrobial activity of peptides like this compound is fundamentally linked to their ability to interact with and disrupt microbial cell membranes. imrpress.com This interaction is governed by two key physicochemical properties: cationicity and hydrophobicity. imrpress.com

Cationicity , the net positive charge of the peptide, is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids. mdpi.commdpi.com This initial binding is a prerequisite for subsequent membrane permeabilization. mdpi.com Increasing the cationicity of ranatuerin analogs, for instance by substituting a neutral amino acid with a positively charged one like lysine, can enhance antimicrobial potency. nih.gov The substitution of asparagine (Asn) with lysine at position 8 in ranatuerin-1 resulted in an analog with increased cationicity and, consequently, greater potency against a range of Gram-positive and Gram-negative bacteria. nih.gov

Hydrophobicity , the presence of nonpolar amino acid residues, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane disruption and cell death. imrpress.commdpi.com The balance between cationicity and hydrophobicity is critical. While increased hydrophobicity can enhance antimicrobial activity, it can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). For example, substituting asparagine at position 22 with the more hydrophobic alanine (Ala) in a ranatuerin-1 analog led to a significant 3.5-fold increase in hemolytic activity. nih.gov

The mechanism of action for many antimicrobial peptides, including ranatuerins, is often described by models such as the "barrel-stave," "carpet," or "toroidal pore" models. nih.govresearchgate.net In these models, the peptides initially bind to the membrane surface and then insert into the lipid bilayer, forming pores or channels that disrupt the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. nih.govresearchgate.net

The table below illustrates the minimum inhibitory concentrations (MIC) of this compound against various microorganisms, demonstrating its broad-spectrum activity.

PeptideEscherichia coli (MIC in µM)Staphylococcus aureus (MIC in µM)Candida albicans (MIC in µM)
This compound 1.55558

Table 2: Antimicrobial Activity of this compound. google.com

Design Principles for Optimized this compound Derivatives

The SAR data for this compound and its analogs provide a foundation for the rational design of optimized derivatives with enhanced therapeutic potential. mdpi.com The goal is to maximize antimicrobial efficacy while minimizing toxicity to host cells.

Key design principles include:

Modulating Cationicity: Strategic substitution of neutral or acidic amino acids with basic residues (e.g., Lysine, Arginine) can enhance the peptide's affinity for microbial membranes. However, this must be balanced to avoid excessive charge that could hinder membrane insertion or lead to off-target effects. The [Lys-8]ranatuerin-1 analog is a prime example of successful potency enhancement through increased cationicity without a substantial rise in hemolytic activity. nih.gov

Preserving Key Structural Motifs: The integrity of the β-sheet structure is paramount for the activity of this compound. nih.gov Any modifications should avoid disrupting this critical domain. Similarly, the C-terminal cyclic heptapeptide region, formed by a disulfide bond, is essential for activity, as its deletion results in an inactive analog. nih.gov

Truncation and Hybridization: Creating shorter, truncated versions of the peptide can reduce manufacturing costs and potentially improve tissue penetration. mdpi.com Hybrid peptides, combining domains from different antimicrobial peptides, can also be designed to leverage the advantageous properties of each parent molecule.

By applying these principles, it is possible to engineer novel this compound derivatives with superior antimicrobial profiles, making them promising candidates for the development of new anti-infective agents.

Synthetic Methodologies for Ranatuerin 1c and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ranatuerin-1C Production

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and efficient method for the production of synthetic peptides like this compound and its analogs. hilarispublisher.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. bachem.com The entire synthesis process is simplified because the peptide remains anchored to the solid phase, allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing steps. bachem.com

The synthesis of this compound and related antimicrobial peptides is typically achieved using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. mdpi.commdpi.comnih.govpacific.edu In this approach, the C-terminal amino acid of the desired peptide sequence is first attached to a suitable resin, such as a Rink-amide resin, which facilitates the generation of a C-terminally amidated peptide upon final cleavage. mdpi.comnih.gov The synthesis proceeds from the C-terminus to the N-terminus. pacific.edu Each cycle of amino acid addition involves two main steps: the deprotection of the Nα-Fmoc group, commonly using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. mdpi.compacific.edu

The coupling (peptide bond formation) is facilitated by activating agents. Common activation methods include using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole). mdpi.comekb.egmdpi.com The completeness of both the coupling and deprotection reactions is often monitored using qualitative tests like the Kaiser test. mdpi.com This cycle of deprotection, washing, and coupling is repeated until the entire amino acid sequence of this compound is assembled. bachem.com Automated peptide synthesizers, which can be assisted by microwave irradiation to enhance reaction efficiency, are frequently employed for this process. ekb.egcem.com

Table 1: Typical Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle

Step Procedure Reagents/Solvents Purpose
1. Deprotection The resin-bound peptide is treated to remove the temporary Fmoc protecting group from the N-terminus. 20% Piperidine in DMF Exposes the N-terminal amine for the next coupling reaction.
2. Washing The resin is washed multiple times to remove the deprotection agent and by-products. DMF, Dichloromethane (DCM) Ensures a clean environment for the coupling step to proceed efficiently.
3. Coupling The next Fmoc-protected amino acid is activated and added to the resin to react with the exposed N-terminal amine. Fmoc-amino acid, Coupling agents (e.g., HBTU/DIPEA or DIC/HOBt), DMF Forms a new peptide bond, elongating the peptide chain by one residue.
4. Washing The resin is washed again to remove excess activated amino acid and coupling by-products. DMF, DCM Purifies the resin-bound peptide before the next synthesis cycle begins.
5. Repeat Steps 1-4 are repeated for each amino acid in the peptide sequence. N/A Assembles the full-length peptide chain on the solid support.

| 6. Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups (e.g., Boc, tBu) are removed simultaneously. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Releases the final, unprotected peptide into solution for subsequent purification. |

Alternative Peptide Synthesis Routes (e.g., Ring-Opening Polymerization)

While SPPS is ideal for producing peptides with a precisely defined sequence like this compound, other methods exist for polypeptide synthesis. researchgate.net One notable alternative is the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). researchgate.netbenthamdirect.comnih.gov This method is recognized as an economical and efficient route for preparing polypeptides, which are simpler macromolecules consisting of repeating amino acid units. benthamdirect.com

NCA-ROP is typically initiated by nucleophiles or bases, such as primary amines. illinois.edu The process involves the opening of the NCA monomer ring and subsequent polymerization to form long polypeptide chains. researchgate.netillinois.edu This technique can produce polymers with high molecular weights, often exceeding what is practical with stepwise SPPS. researchgate.net However, NCA-ROP faces significant challenges that limit its use for the synthesis of specific-sequence peptides like this compound. A primary limitation is the lack of precise sequence control. researchgate.net The polymerization process typically results in homopolypeptides or random copolypeptides rather than a defined, heterogeneous sequence. nih.gov Furthermore, the method requires the use of highly purified monomers and strictly controlled, often water-free, reaction conditions to avoid undesirable side reactions. researchgate.net

Therefore, while ROP is a powerful tool for creating bulk polypeptides and block copolymers for materials science and drug delivery applications, it is not suitable for the de novo synthesis of a specific bioactive peptide like this compound, for which sequence is critical to function. illinois.edumagtech.com.cn SPPS remains the standard for such applications due to its precise, programmable control over the amino acid sequence. researchgate.net

Strategies for Enhancing Proteolytic Stability of this compound Analogs

A significant challenge for the therapeutic application of antimicrobial peptides (AMPs) like this compound is their susceptibility to degradation by proteases in biological environments. nih.gov To overcome this, several strategies have been developed to design analogs with enhanced proteolytic stability. nih.govfrontiersin.org

One of the most effective strategies is the isomerization of amino acids, which involves replacing naturally occurring L-amino acids at specific, protease-sensitive sites with their D-enantiomer counterparts. nih.govmdpi.com Since proteases are stereospecific for L-amino acids, the incorporation of D-amino acids can render the peptide indigestible by these enzymes. nih.gov

Another common approach is sequence modification , where amino acid residues at known protease cleavage sites are substituted with others that are less favored by proteases. csic.es For instance, replacing certain residues with tryptophan has been shown to markedly reduce proteolytic degradation by several common proteases. nih.gov

Terminal modifications such as N-terminal acetylation and C-terminal amidation are simple yet effective ways to increase stability. frontiersin.org These modifications block the free termini, making the peptide resistant to degradation by exopeptidases, which cleave peptides from the ends. nih.gov

Cyclization is a powerful strategy that involves forming a covalent bond between the N- and C-termini (head-to-tail) or between an amino acid side chain and a terminus. nih.govfrontiersin.org This conformational constraint makes it more difficult for proteases to access and recognize cleavage sites within the peptide backbone. frontiersin.org

Lastly, the incorporation of unnatural amino acids , such as β-amino acids or ornithine, can improve stability. nih.govmdpi.comcsic.es These non-proteinogenic residues are not recognized by natural proteases, thereby enhancing the peptide's resistance to degradation while potentially maintaining or even improving its biological activity. nih.govcsic.es

Table 2: Strategies for Improving Proteolytic Stability of Peptide Analogs

Strategy Modification Rationale
Isomerization Substitution of L-amino acids with D-amino acids at cleavage sites. mdpi.com Proteases are highly specific for L-amino acid substrates; D-isomers are not recognized and thus resist cleavage. nih.gov
Terminal Modification Acetylation of the N-terminus and/or amidation of the C-terminus. frontiersin.org Blocks the ends of the peptide, preventing degradation by exopeptidases. nih.gov
Sequence Substitution Replacement of protease-sensitive residues with resistant ones (e.g., Tryptophan). nih.govcsic.es Alters the recognition site for specific proteases, reducing the rate of cleavage. nih.gov
Cyclization Formation of a head-to-tail or side-chain-to-terminus amide bond. nih.gov Reduces peptide flexibility and masks cleavage sites, sterically hindering protease access. frontiersin.org

| Incorporation of Unnatural Amino Acids | Inclusion of residues like β-amino acids, ornithine, or diaminobutyric acid. nih.govmdpi.comcsic.es | These residues are not substrates for natural proteases, thus preventing enzymatic degradation. csic.es |

Purification and Characterization of Synthetic this compound Peptides

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired peptide along with various impurities such as truncated or deletion sequences. lcms.cz Therefore, rigorous purification and characterization are essential to obtain a pure product and verify its identity. lcms.cznih.gov

The primary method for the purification of synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbioone.orggoogle.com This technique separates the peptide from impurities based on differences in hydrophobicity. lcms.cz The crude peptide mixture is loaded onto a non-polar stationary phase (e.g., C18 column), and a gradient of an increasing concentration of an organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. mdpi.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz Fractions are collected and those containing the pure peptide, as determined by analytical HPLC, are pooled. Solid-phase extraction (SPE) can also be used as a versatile and efficient purification technique. nih.gov

After purification, the identity and integrity of the synthetic this compound are confirmed using several analytical techniques. Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. mdpi.comresearchgate.net The purity of the final product is typically assessed by analytical RP-HPLC, which should show a single, symmetrical peak. google.com Further characterization can include Amino Acid Analysis to confirm the amino acid composition of the peptide and Circular Dichroism (CD) Spectroscopy to investigate its secondary structure (e.g., α-helical content) in different environments. researchgate.netlcms.cz

Table 3: Common Techniques for Peptide Purification and Characterization

Technique Principle Purpose in Peptide Synthesis
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. lcms.cz The primary method for purifying the target peptide from synthesis-related impurities. mdpi.combioone.org
Solid-Phase Extraction (SPE) A form of chromatography used to separate components of a mixture. nih.gov Used for sample cleanup, enrichment, and purification of synthetic peptides. nih.gov
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules. mdpi.com Confirms the identity of the synthesized peptide by verifying its exact molecular weight. researchgate.net
Analytical RP-HPLC High-resolution separation based on hydrophobicity. lcms.cz Assesses the final purity of the peptide product, often aiming for >95% purity. google.com
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light. researchgate.net Characterizes the secondary structure (e.g., α-helix, β-sheet content) of the peptide. researchgate.net

| Amino Acid Analysis | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. lcms.cz | Confirms the amino acid composition and concentration of the peptide sample. lcms.cz |

Table of Mentioned Compounds

Compound Name
This compound
Alyteserin-1c
Aurein 1.2
Brevinin-1 (B586460)
9-fluorenylmethyloxycarbonyl (Fmoc)
Piperidine
Dimethylformamide (DMF)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
N,N'-diisopropylcarbodiimide (DIC)
1-hydroxybenzotriazole (HOBt)
Trifluoroacetic acid (TFA)
N-carboxyanhydride (NCA)
Tryptophan
Ornithine
Acetonitrile (B52724)
Triisopropylsilane

Comparative and Evolutionary Analysis of Ranatuerin 1c

Phylogenetic Distribution of Ranatuerin-1 (B1576056) in Amphibian Species

The ranatuerin-1 family of antimicrobial peptides (AMPs) exhibits a notably restricted phylogenetic distribution. Peptides belonging to this family have been primarily identified in the skin secretions of North American frogs, particularly those within the genus Lithobates (formerly part of the Rana genus, specifically the Aquarana species group). nih.govresearchgate.netcore.ac.uk Their presence is considered a characteristic of this specific lineage, and they have not been identified in skin extracts of many other ranid frogs, including Eurasian species or even other North American species like Rana luteiventris and Rana pipiens. researchgate.netgoogle.comnih.gov

The molecular heterogeneity within AMP families is considerable, meaning a peptide from one species rarely has an identical amino acid sequence in another, even among closely related species. nih.gov This specificity makes them useful markers for taxonomic and phylogenetic analyses. researchgate.netnih.gov The distribution of ranatuerin-1 peptides is confined to a select group of species, highlighting their specialized evolutionary path.

Table 1: Documented Phylogenetic Sources of Ranatuerin-1 Family Peptides

Species Name Former Classification Common Name Ranatuerin-1 Peptide(s) Identified
Lithobates catesbeianus Rana catesbeiana American Bullfrog Ranatuerin-1, Ranalexin (B141904)
Lithobates clamitans Rana clamitans Green Frog Ranatuerin-1C

Note: Ranalexin is considered by some researchers to be a type of brevinin-1 (B586460) peptide that has undergone a deletion, but it was originally isolated alongside ranatuerins from the bullfrog and is structurally distinct from other brevinins. core.ac.uk

Diversification of this compound Sequence Across Habitats and Species

The diversification of antimicrobial peptide sequences is a hallmark of amphibian evolution, driven by the need to counter a wide array of pathogens in diverse environments. nih.govmdpi.com Even within a single peptide family like ranatuerin-1, sequence variations are observed between different species. This molecular diversity is believed to provide a broader spectrum of defense. nih.gov

This compound, isolated from the Green Frog (Lithobates clamitans), has the amino acid sequence SMLSVLKNLGKVGLGLVACKINKQC. google.com It shares a high degree of similarity with other members of its family, such as Ranatuerin-1G from the Pig Frog (Lithobates grylio), which has the sequence SMISVLKNLGKVGLGFVACKVNKQC. google.com These subtle changes in amino acid composition, such as the substitution of Methionine (M) for Isoleucine (I) at position 2 and Leucine (L) for Phenylalanine (F) at position 15, can significantly alter the peptide's physicochemical properties and, consequently, its biological activity.

This sequence variability is a result of gene duplication events followed by divergent evolution, where mutations accumulate in the duplicated gene copies. nih.gov This process allows for the refinement and specialization of each peptide against different microbial targets encountered in the specific ecological niches of the host species. mdpi.com

Comparison of this compound Activity Spectrum with Other Amphibian AMP Families (e.g., Temporins, Brevinins, Esculentins, Ranalexins)

Amphibian skin is a rich source of diverse AMP families, each with a characteristic spectrum of activity. This compound demonstrates a distinct activity profile when compared to other prominent AMP families.

This compound exhibits potent activity against the Gram-negative bacterium Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 1.5 µM. nih.gov Its activity against the Gram-positive Staphylococcus aureus and the yeast Candida albicans is considerably lower (MICs of 55 µM and 58 µM, respectively). nih.gov

Brevinins are known for their potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.orgfrontiersin.org However, their therapeutic potential is often limited by high hemolytic activity (the ability to rupture red blood cells). nih.govresearchgate.net For example, Brevinin-1GHd is highly effective against S. aureus (MIC of 2 µM) and moderately effective against E. coli (MIC of 8 µM). portlandpress.com

Temporins are among the shortest known AMPs and are typically most active against Gram-positive bacteria, including multidrug-resistant strains. plos.orgnih.govird.fr Their activity against Gram-negative bacteria and fungi is generally weak, although some broad-spectrum temporins have been identified. ird.frnih.gov

Esculentins are larger peptides renowned for their powerful and broad-spectrum antimicrobial action against bacteria (Gram-positive and Gram-negative), fungi, and even enveloped viruses. ontosight.aiwikipedia.org They often display low toxicity to mammalian cells. wikipedia.org Derivatives of Esculentin-1, such as Esc(1-21), can be highly effective against pathogenic E. coli strains with MIC values as low as 4-8 µM. mdpi.com

Ranalexins are primarily active against Gram-positive bacteria. researchgate.netmdpi.com Their activity against most Gram-negative bacteria is minimal, with the notable exception of some species like Acinetobacter, which have a unique outer membrane composition. mdpi.comvulcanchem.com

This compound's profile is distinguished by its targeted, high potency against E. coli, contrasting with the broader but more hemolytic activity of brevinins and the Gram-positive focus of temporins and ranalexins.

Table 2: Comparative Antimicrobial Activity (MIC) of Representative AMP Families

Peptide Family Representative Peptide S. aureus (Gram-positive) E. coli (Gram-negative) C. albicans (Fungus) Source(s)
Ranatuerin-1 This compound 55 µM 1.5 µM 58 µM nih.gov
Brevinin-1 Brevinin-1GHd 2 µM 8 µM 4 µM portlandpress.com
Esculentin-1 Esc(1-21) Not specified 4-8 µM Not specified mdpi.com
Ranalexin Ranalexin 8-16 mg/L (~4-8 µM) >64 mg/L (>30 µM) Not specified mdpi.comvulcanchem.com

| Temporin | Temporin-GHa derivatives | 3.1-6.2 µM (vs. MRSA) | Weak/Inactive | Not specified | nih.gov |

Evolutionary Pressures Shaping this compound Structure and Function

The structure and function of this compound and other AMPs are sculpted by intense evolutionary pressures, primarily the constant threat of microbial pathogens. This dynamic interaction is often described as an "evolutionary arms race," where pathogens evolve resistance and hosts evolve more effective defenses. researchgate.net

Several key factors drive the evolution of these peptides:

Pathogen-Driven Diversifying Selection: The vast diversity of microbes in an amphibian's environment necessitates a varied arsenal (B13267) of AMPs. The high degree of sequence variation among ranatuerins and other AMP families is evidence of diversifying selection, where novel peptide structures are favored to overcome pathogen resistance and target a wider range of microbes. nih.govmdpi.com

Gene Duplication and Neofunctionalization: The primary mechanism for generating AMP diversity is gene duplication. Once a gene encoding an AMP is duplicated, one copy can retain the original function while the other is free to accumulate mutations. This can lead to the evolution of a peptide with a new or more specialized function (neofunctionalization), such as enhanced potency against a specific bacterial strain. nih.gov

Selection for Physicochemical Properties: Evolution favors amino acid sequences that result in specific physicochemical traits crucial for antimicrobial action. For this compound, this includes a net positive charge and an amphipathic α-helical structure. nih.gov The positive charge facilitates initial electrostatic attraction to negatively charged bacterial membranes, while the amphipathic nature allows the peptide to insert into and disrupt the membrane, leading to cell death. nih.gov

Life History and Environmental Factors: The level of investment in chemical defenses like AMPs can be linked to a species' life history. For instance, species with long larval periods may invest more heavily in producing a robust suite of AMPs to survive prolonged exposure to aquatic pathogens. oup.com Similarly, species with broad geographic ranges and varied habitats are exposed to a wider array of microbes, which likely drives greater AMP diversity. mdpi.com

In essence, the specific structure and function of this compound are the product of an ongoing evolutionary process adapting the frog's innate immune system to the unique microbial challenges of its environment.

Table 3: Compound Names Mentioned in Article

Compound Name
Brevinin-1
Brevinin-1GHd
Esculentin-1
Esc(1-21)
Ranalexin
Ranatuerin-1
This compound
Ranatuerin-1G
Ranatuerin-1Ga
Ranatuerin-1Gb
Temporin

Advanced Research Methodologies Applied to Ranatuerin 1c Studies

Biophysical Techniques for Peptide-Membrane Interaction Studies

A suite of biophysical methods has been instrumental in characterizing the physical and chemical interplay between Ranatuerin-1C and lipid bilayers, which serve as models for bacterial and mammalian cell membranes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the effects of peptides on the thermotropic phase behavior of lipid membranes. doi.org By measuring the heat required to induce a phase transition in a lipid bilayer, DSC can reveal how a peptide like this compound influences membrane fluidity and stability. doi.orgtainstruments.com In studies of similar antimicrobial peptides, DSC has shown that these molecules can cause a broadening and shifting of the lipid phase transition peaks, indicating a disruption of the ordered lipid packing and an increase in membrane fluidity. mdpi.comnih.gov This fluidizing effect is a key component of the peptide's ability to permeabilize and ultimately destroy bacterial cells. mdpi.comnih.gov The technique provides valuable thermodynamic data on the peptide-lipid interaction. tainstruments.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful tool for examining the secondary structure of peptides and their orientation upon interacting with membranes. springernature.comnih.govresearchgate.net This surface-sensitive technique provides information on the conformational changes that this compound undergoes when it binds to a lipid bilayer. springernature.comresearchgate.net For many antimicrobial peptides, ATR-FTIR studies have demonstrated a transition from a random coil or disordered state in aqueous solution to a more ordered α-helical or β-sheet structure upon membrane association. mdpi.comnih.gov This induced folding is often critical for the peptide's function. Furthermore, by using polarized light, ATR-FTIR can determine the orientation of the peptide relative to the membrane, offering insights into the mechanism of pore formation or membrane disruption. nih.govresearchgate.net

Fluorescence Spectroscopy for Membrane Permeabilization Assays

Fluorescence spectroscopy is a highly sensitive method used to assess the ability of this compound to permeabilize cell membranes. These assays often employ fluorescent dyes that can enter a cell and exhibit enhanced fluorescence upon binding to intracellular components like DNA, but only if the membrane has been compromised. mdpi.comrowan.edu For instance, dyes such as SYTOX Green or propidium (B1200493) iodide are commonly used. mdpi.complos.org An increase in fluorescence intensity in the presence of this compound provides a direct measure of membrane leakage. mdpi.com Such assays have been crucial in demonstrating that the antimicrobial activity of peptides is linked to their ability to disrupt the integrity of the bacterial cell membrane. rowan.eduplos.org These experiments can be performed in real-time to monitor the kinetics of membrane permeabilization. mdpi.com

Computational Approaches

In conjunction with experimental techniques, computational methods provide an atomic-level understanding of the molecular interactions driving this compound's activity.

Molecular Dynamics (MD) Simulations of this compound and Membrane Models

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and function of biomolecules. nih.gov By simulating the movement of atoms over time, MD can provide a detailed picture of how this compound interacts with and inserts into model lipid bilayers. nih.govmdpi.com These simulations can be performed using either all-atom or coarse-grained models, with the latter allowing for longer timescale simulations. nih.govnih.gov MD studies on similar antimicrobial peptides have visualized the process of membrane binding, peptide aggregation on the membrane surface, and the subsequent formation of pores or other membrane defects that lead to cell death. mdpi.comnih.govmdpi.com These simulations are invaluable for interpreting experimental data and for generating hypotheses about the peptide's mechanism of action. researchgate.net

Bioinformatics Tools for Sequence and Structural Analysis

Bioinformatics plays a crucial role in the initial characterization and understanding of peptides like this compound. numberanalytics.com A variety of online tools and software are available for analyzing the peptide's amino acid sequence and predicting its physicochemical properties and secondary structure. numberanalytics.comfree.fruiuc.edu For example, tools like BLAST and FASTA can be used to identify homologous sequences in databases, which can provide clues about the peptide's evolutionary origins and potential function. free.fr Programs for secondary structure prediction can suggest whether the peptide is likely to form an α-helix, β-sheet, or other structures, which is critical for its interaction with membranes. uvic.ca Furthermore, bioinformatics resources are essential for identifying the gene structures that encode these peptides, including processes like alternative splicing. uvic.ca

Interactive Data Table: Research Methodologies for this compound

Methodology Primary Application in this compound Studies Key Information Gained
Differential Scanning Calorimetry (DSC)Investigating peptide-induced changes in membrane phase behavior.Thermodynamic data on peptide-lipid interactions, effects on membrane fluidity. doi.orgtainstruments.com
ATR-FTIR SpectroscopyDetermining peptide secondary structure and orientation upon membrane binding.Conformational changes (e.g., random coil to α-helix), orientation relative to the membrane. springernature.comnih.govresearchgate.net
Fluorescence SpectroscopyAssessing membrane permeabilization.Real-time monitoring of membrane leakage and integrity loss. mdpi.comrowan.edumdpi.com
Molecular Dynamics (MD) SimulationsVisualizing peptide-membrane interactions at an atomic level.Detailed mechanism of binding, insertion, and pore formation. nih.govnih.govmdpi.com
Bioinformatics ToolsSequence analysis, structural prediction, and homology searching.Physicochemical properties, predicted secondary structure, evolutionary relationships. numberanalytics.comfree.fruvic.ca

In Vitro and Ex Vivo Model Systems for Biological Activity Assessment

The biological activities of this compound and related peptides are rigorously evaluated using a variety of advanced in vitro and ex vivo model systems. These methodologies are essential for elucidating the peptide's mechanisms of action, antimicrobial spectrum, and interactions with cellular membranes without the complexities of in vivo studies. The primary models employed include microbial cultures, artificial membrane systems like liposomes, and specific clonal cell lines to measure distinct biological responses.

Studies with Bacterial and Fungal Strains

The foundational assessment of this compound's biological function involves determining its growth-inhibitory activity against a panel of pathogenic microorganisms. nih.gov These studies typically measure the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

This compound, originally isolated from the skin of the North American green frog Rana clamitans, has demonstrated potent, differential activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov Research has established its effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and the yeast Candida albicans. nih.gov The peptide exhibits particularly strong activity against the Gram-negative bacterium E. coli. nih.govgoogle.com

The antimicrobial efficacy of ranatuerins is closely linked to their primary and secondary structures. nih.gov The predicted conformation of Ranatuerin-1 (B1576056) includes an N-terminal alpha-helix, a central β-sheet domain, and a C-terminal cyclic domain formed by a disulfide bridge. nih.gov Studies on analogs have shown that this structural integrity is crucial; for instance, deleting the N-terminal or C-terminal domains results in inactive peptides. nih.gov Furthermore, modifications that increase the peptide's net positive charge and α-helicity, such as substituting asparagine with lysine (B10760008) at position 8, have been shown to significantly enhance antimicrobial potency against a range of bacteria. nih.govnih.gov This highlights that both electrostatic attraction to negatively charged bacterial membranes and the ability to adopt a membrane-disrupting helical structure are critical for its function. nih.gov

Table 1: Antimicrobial Activity (MIC) of this compound Data compiled from multiple research sources indicating the minimum inhibitory concentration in micromolar (µM) units.

Liposome-Based Assays for Membrane Interactions

To understand the mechanism by which this compound and its analogs kill microbes, researchers use liposome-based assays. Liposomes are synthetic vesicles made of a phospholipid bilayer, which serve as simplified models of bacterial and mammalian cell membranes. mdpi.commdpi.com These models allow for controlled studies of peptide-membrane interactions, omitting the complexities of other cellular components. mdpi.com

By using liposomes with different lipid compositions, scientists can mimic the specific properties of target membranes. For example, vesicles composed of phosphatidylcholine (POPC) and phosphatidylglycerol (POPG) can simulate the anionic surface of bacterial membranes, while zwitterionic POPC vesicles can represent mammalian membranes. mdpi.commdpi.com

A key technique used in these assays is Circular Dichroism (CD) spectroscopy. CD studies on Ranatuerin-1 confirmed that the peptide has significant alpha-helical character in membrane-mimicking environments, a feature considered a prerequisite for the lytic activity of many antimicrobial peptides. nih.govimrpress.com Studies on the related peptide Ranatuerin-2Pb showed that it forms a helical structure when interacting with liposomes mimicking both S. aureus (POPC/POPG) and E. coli (POPE/POPG) membranes. mdpi.com This interaction is believed to be the initial step in one of several proposed mechanisms of membrane disruption, such as the "barrel-stave," "carpet," or "toroidal pore" models, which all culminate in membrane permeabilization and cell death. nih.govresearchgate.net

Table 2: Liposome Models in Ranatuerin Research Summary of model membrane systems used to study the biophysical interactions of ranatuerin peptides.

Clonal Cell Line Models for Specific Biological Responses

Beyond antimicrobial activity, ranatuerin peptides are investigated for other potential therapeutic functions using clonal cell lines. A clonal cell line is a population of cells derived from a single progenitor cell, ensuring a high degree of genetic and phenotypic uniformity, which is critical for reproducible experimental results. researchgate.net These models are invaluable for assessing specific biological responses, such as insulin (B600854) secretion or anticancer effects. mdpi.comresearchgate.net

A notable study investigated the insulin-releasing potential of several peptides from bullfrog skin secretions, including members of the ranatuerin family. researchgate.net Using the rat clonal β-cell line BRIN-BD11, researchers found that Ranatuerin-2CBd potently stimulated insulin release at nanomolar concentrations. researchgate.net Importantly, this effect was not accompanied by cytotoxicity at effective concentrations, as confirmed by a lactate (B86563) dehydrogenase release assay, which measures plasma membrane integrity. researchgate.net This demonstrates the utility of clonal cell lines in identifying specific, non-lytic biological activities of these peptides.

In other research, ranatuerin analogs have been assessed for their antiproliferative effects against human cancer cell lines and for their hemolytic activity using red blood cells, which, while not a clonal line, serve as a standard model for cytotoxicity against eukaryotic cells. nih.govmdpi.com For example, the [Lys-8] substituted analog of Ranatuerin-1 showed greatly increased antimicrobial potency with only a minor increase in hemolytic activity, indicating enhanced selectivity for microbial over mammalian cells. nih.gov

Table 3: Use of Clonal Cell Lines in Ranatuerin Peptide Research Examples of clonal cell lines and related models used to assess the biological activities of ranatuerin family peptides.

Future Directions in Ranatuerin 1c Research

Elucidation of Novel Intracellular Targets for Ranatuerin-1C

While the primary mechanism of action for many antimicrobial peptides (AMPs) is the disruption of the microbial cell membrane, there is a growing body of evidence suggesting that this is not the whole story. imrpress.commdpi.com It is now widely accepted that several AMPs can translocate across the cell membrane to interact with various intracellular targets, disrupting essential cellular processes. imrpress.commdpi.com Future research on this compound is expected to move beyond the membrane and delve into its intracellular modes of action.

Studies on other cell-penetrating AMPs have shown that they can interact with cytosolic components such as nucleic acids (DNA and RNA) and proteins. biorxiv.org Some peptides have been observed to induce the condensation of nucleoid DNA or cause intracellular granulation within bacterial cells. biorxiv.org A key avenue for future this compound research will be to determine if it can penetrate the bacterial membrane and what its specific intracellular binding partners are. Identifying these targets—be they enzymes, ribosomes, or genetic material—could reveal new mechanisms for antimicrobial activity and open up pathways for designing more potent and specific drugs.

Development of Advanced Analogues with Tuned Specificity

The native sequence of this compound provides a powerful template for peptide engineering. The development of synthetic analogues through strategic amino acid substitutions and truncations is a critical step toward creating therapeutic agents with improved efficacy and safety profiles. google.commdpi.com Research has already demonstrated that the structure of ranatuerin peptides is intrinsically linked to their function. For instance, the structure of ranatuerin-1 (B1576056) is thought to include a β-lamellar region that is crucial for its antibacterial activity; substituting key glycine (B1666218) residues in this region can significantly reduce its potency. mdpi.comresearchgate.net

Similarly, studies on analogues of the related Ranatuerin-2 (B1576050) family have shown that modifications can dramatically alter bioactivity. mdpi.commdpi.com Truncating the peptide by removing the C-terminal "Rana box" cyclic domain and adding a C-terminal amidation can maintain antimicrobial activity, indicating the cyclic structure may be dispensable. mdpi.com Furthermore, strategically substituting certain amino acids to increase net positive charge (cationicity) and optimize hydrophobicity can significantly enhance both antibacterial and anticancer activities. mdpi.com One study on a Ranatuerin-2Pb analogue, RPb, showed that truncation could expand its antimicrobial spectrum while simultaneously decreasing its hemolytic effect on red blood cells. mdpi.com

Future efforts will focus on creating a library of this compound analogues. These modifications will be aimed at:

Increasing potency against specific, drug-resistant pathogens.

Broadening the spectrum of activity.

Reducing hemolytic activity and cytotoxicity to human cells. mdpi.com

Enhancing stability against proteolytic degradation.

Table 1: Examples of Ranatuerin Analogues and Key Structural Modifications This table is interactive. You can sort and filter the data.

Peptide Name Original Peptide Family Key Modification(s) Observed Effect on Activity Reference(s)
[Lys4,19, Leu20]R2AW(1-22)-NH2 Ranatuerin-2 Truncation (removal of Rana box), C-terminal amidation, Lys and Leu substitutions Significantly optimized antibacterial and anticancer activities mdpi.com
RPa Ranatuerin-2Pb Truncated analogue Lost activity against several microbes, including C. albicans and MRSA mdpi.comnih.gov
RPb Ranatuerin-2Pb Truncated analogue Retained and broadened antimicrobial spectrum with decreased hemolytic effect mdpi.comnih.gov
[Ser23,29]R2AW Ranatuerin-2 Serine substitution to remove disulfide bridge (Rana box) Similar antibacterial activity to the natural peptide mdpi.com
Cys→Ser substitution analogues Ranatuerin-1 Substitution of Cysteine residues at positions 19 and 25 with Serine Only a minor effect on antimicrobial activity google.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential of this compound may be magnified when used in combination with other therapeutic agents. Investigating the synergistic effects of this compound with conventional antibiotics or other AMPs is a promising research direction. Synergism can lead to several beneficial outcomes, including lowering the effective dose of both agents, which can in turn reduce toxicity and the likelihood of developing resistance. Research on other frog-derived peptides, such as temporins, has already highlighted their potential for synergistic antimicrobial effects. researchgate.net A similar approach with this compound could involve pairing it with antibiotics that have different mechanisms of action, potentially creating a combination that is effective against multidrug-resistant bacteria.

Investigation of this compound Beyond Antimicrobial Contexts (e.g., other non-clinical biological activities observed for related AMPs)

The biological activities of amphibian skin peptides are often not limited to killing microbes. Many AMPs possess a range of other functions, and exploring these non-antimicrobial activities for this compound could uncover new therapeutic applications. mdpi.com For example, some members of the ranatuerin-2 family have been shown to prevent the proliferation of cancer cells. researchgate.net Specifically, a designed analogue of Ranatuerin-2 was optimized to enhance both its antibacterial and anticancer properties. mdpi.com

In addition, other related frog skin peptides, such as those from the brevinin-1 (B586460) family, have demonstrated antiviral activity against herpes viruses. nih.gov The broader family of amphibian AMPs has also been associated with antioxidative and insulinotrophic actions. mdpi.com Given these precedents within the ranatuerin family and other closely related peptides, a logical future step is to systematically screen this compound and its analogues for a variety of biological activities, including anticancer, antiviral, and immunomodulatory effects.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction

The traditional process of discovering and optimizing peptides is often slow and costly. nih.gov However, the fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and present a significant opportunity for accelerating this compound research. plos.orgnih.gov

Prediction and Screening: ML models can be trained on vast databases of known AMPs to predict the antimicrobial activity and toxicity of novel peptide sequences. mdpi.comacs.org This allows researchers to virtually screen thousands of potential this compound analogues and prioritize the most promising candidates for synthesis and laboratory testing. acs.org

De Novo Design: Generative AI models can go a step further, designing entirely new peptide sequences that are optimized for specific properties, such as high potency against a particular bacterium and low hemolytic activity. acs.org

Understanding Structure-Activity Relationships: Deep learning models can analyze complex patterns in peptide sequences and structures to provide insights into what makes them effective. plos.org This can help researchers better understand the key features of this compound that are responsible for its activity, guiding more rational and efficient analogue design. nih.gov

By integrating AI and ML, the development cycle for new this compound-based therapeutics can be significantly shortened, reducing costs and accelerating the journey from the laboratory to potential clinical applications. plos.orgnih.gov

Q & A

Q. What are the primary structural and functional characteristics of Ranatuerin-1C, and how do they influence its bioactivity?

Methodological Answer: To characterize this compound, employ techniques such as mass spectrometry for molecular weight determination, nuclear magnetic resonance (NMR) for structural elucidation, and circular dichroism to assess secondary structure . Functional assays (e.g., antimicrobial activity via minimum inhibitory concentration [MIC] tests) should be paired with cytotoxicity assessments (e.g., hemolysis assays) to evaluate therapeutic potential .

Q. What experimental models are optimal for studying this compound’s mechanism of action in bacterial membranes?

Methodological Answer: Use liposome-based models to mimic bacterial membranes and measure peptide-induced permeability changes via fluorescent dye leakage assays. Surface plasmon resonance (SPR) can quantify binding affinity to lipid bilayers, while transmission electron microscopy (TEM) visualizes membrane disruption .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?

Methodological Answer: Document solid-phase peptide synthesis (SPPS) protocols rigorously, including resin type, coupling reagents, and cleavage conditions. Validate purity (>95%) via reverse-phase HPLC and confirm identity through tandem mass spectrometry. Share detailed protocols in supplementary materials for peer validation .

Advanced Research Questions

Q. How do post-translational modifications of this compound affect its stability and bioactivity in physiological environments?

Methodological Answer: Simulate physiological conditions (e.g., serum proteases, pH gradients) and use liquid chromatography–mass spectrometry (LC-MS) to track degradation products. Compare modified vs. native peptide activity in time-kill assays and stability studies. Apply molecular dynamics simulations to predict modification-induced conformational changes .

Q. What strategies resolve contradictions in this compound’s reported efficacy across different bacterial strains?

Methodological Answer: Conduct meta-analyses of existing data to identify strain-specific variables (e.g., membrane composition, efflux pump expression). Design comparative studies using isogenic bacterial mutants to isolate resistance mechanisms. Validate findings with transcriptomic/proteomic profiling of peptide-treated cells .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index?

Methodological Answer: Synthesize analogs with systematic residue substitutions (e.g., D-amino acids, hydrophobic core modifications). Test analogs in parallel for bioactivity (MIC assays) and toxicity (mammalian cell viability assays). Use computational tools like molecular docking to predict interactions with microbial vs. host targets .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address variability in peptide stability data across experimental replicates?

Methodological Answer: Standardize storage conditions (temperature, buffer composition) and pre-treat peptides to confirm stability pre-assay. Use intra- and inter-laboratory validation to distinguish technical vs. biological variability. Include negative controls (e.g., scrambled peptides) in all experiments .

Ethical and Practical Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s therapeutic potential?

Methodological Answer: Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for dosing, endpoint criteria, and humane euthanasia. Prioritize in vitro and ex vivo models (e.g., organoids, 3D tissue cultures) to minimize vertebrate use .

Q. How can researchers balance novelty and feasibility when designing this compound studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Pilot studies should assess technical bottlenecks (e.g., peptide solubility, assay sensitivity) before scaling. Use literature mining tools to identify understudied aspects of this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.